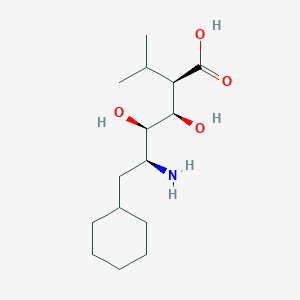
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that is involved in various biochemical pathways. It is synthesized from the amino acid histidine and is a precursor to the nucleotide adenosine monophosphate (AMP). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide acts as an AMP mimetic and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide also activates sirtuins, a family of proteins involved in regulating cellular metabolism and aging.
Efectos Bioquímicos Y Fisiológicos
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of sirtuins. These effects make 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide a promising therapeutic agent for various diseases, including type 2 diabetes and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has several advantages for lab experiments, including its ability to activate AMPK and sirtuins, which are key regulators of cellular metabolism. However, 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide is also known to be unstable and can degrade quickly, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. One area of research is the development of more stable analogs of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide that can be used in experiments. Another area of research is the investigation of the potential therapeutic applications of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide in various diseases, including type 2 diabetes and cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide and its effects on cellular metabolism.
Métodos De Síntesis
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with various reagents to yield 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. Enzymatic synthesis involves the use of enzymes such as histidine triad nucleotide-binding protein (HINT) to catalyze the reaction between histidine and phosphoribosyl pyrophosphate (PRPP) to yield 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide.
Aplicaciones Científicas De Investigación
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in ischemic stroke and traumatic brain injury. 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells. Additionally, 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been shown to improve glucose uptake in skeletal muscle and has potential applications in the treatment of type 2 diabetes.
Propiedades
Número CAS |
1197-07-5 |
|---|---|
Nombre del producto |
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid |
Fórmula molecular |
C15H29NO4 |
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-9(2)12(15(19)20)14(18)13(17)11(16)8-10-6-4-3-5-7-10/h9-14,17-18H,3-8,16H2,1-2H3,(H,19,20)/t11-,12+,13+,14+/m0/s1 |
Clave InChI |
VCIPTNRIUQKMFQ-REWJHTLYSA-N |
SMILES isomérico |
CC(C)[C@H]([C@H]([C@@H]([C@H](CC1CCCCC1)N)O)O)C(=O)O |
SMILES |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
SMILES canónico |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




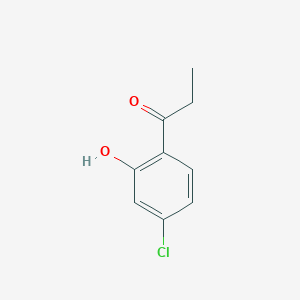
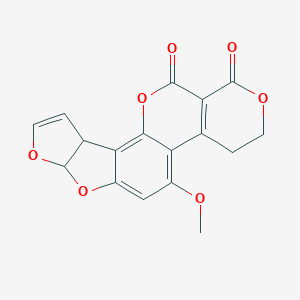
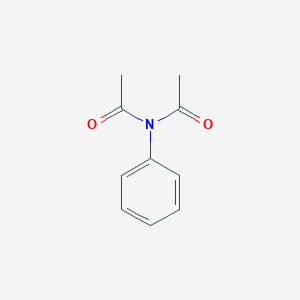
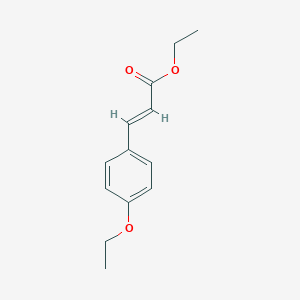

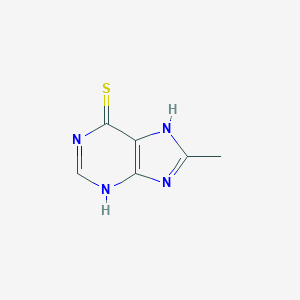
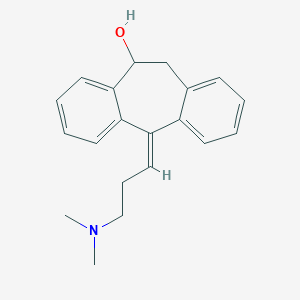



![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)

